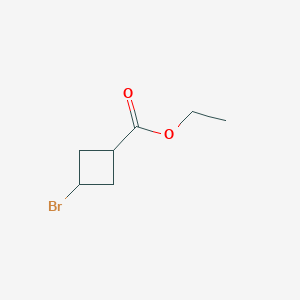

Ethyl 3-bromocyclobutane-1-carboxylate

Descripción

Ethyl 3-bromocyclobutane-1-carboxylate (CAS: 1934754-13-8) is a bicyclic organic compound with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 165.04 g/mol. It features a cyclobutane ring substituted with a bromine atom at position 3 and an ethyl ester group at position 1. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive bromine substituent and strained cyclobutane ring, which facilitate diverse functionalization pathways . It is commercially available with a purity of 97% and is soluble in dichloromethane (DCM), methanol (MeOH), and water (H₂O), enabling its use in varied reaction conditions .

Propiedades

IUPAC Name |

ethyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVKGRUSDZOUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-bromocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclobutane-1-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step can be carried out using sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to cyclobutane-1-carboxylate derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form cyclobutane-1,1-dicarboxylate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Substitution: Formation of ethyl cyclobutane-1-carboxylate.

Reduction: Formation of cyclobutane-1-carboxylate.

Oxidation: Formation of cyclobutane-1,1-dicarboxylate.

Aplicaciones Científicas De Investigación

Ethyl 3-bromocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals

Mecanismo De Acción

The mechanism of action of ethyl 3-bromocyclobutane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the strained cyclobutane ring. The bromine atom can participate in nucleophilic substitution reactions, while the strained ring can undergo ring-opening reactions under appropriate conditions. These properties make it a versatile intermediate in various chemical transformations .

Comparación Con Compuestos Similares

Methyl 3-Bromocyclobutane-1-Carboxylate

CAS: Not explicitly provided (referenced indirectly in synthesis protocols) Molecular Formula: C₆H₉BrO₂ Molecular Weight: ~151.04 g/mol (estimated) Key Differences:

- Used in a three-step sequence under near-ultraviolet light to synthesize 1,3-difunctionalized cyclobutanes, demonstrating its utility in ring-opening and cross-coupling reactions .

Applications : Preferred in photoredox chemistry due to its smaller ester group, which may improve reaction yields in constrained environments .

Methyl 3-Bromocyclopent-1-ene-1-Carboxylate

CAS : 952606-61-0

Molecular Formula : C₇H₉BrO₂

Molecular Weight : 205.05 g/mol

Key Differences :

- The cyclopentene ring introduces unsaturation, altering electronic properties and reducing ring strain compared to cyclobutane.

- The conjugated double bond enables participation in Diels-Alder reactions, unlike the saturated cyclobutane system in the target compound .

Applications : Suitable for annulation reactions and synthesis of fused-ring systems due to its unsaturated structure .

Ethyl 3-Oxocyclobutane-1-Carboxylate

CAS: Referenced via synonyms (e.g., 3-Oxo-cyclobutanecarboxylic acid ethyl ester) Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol Key Differences:

- Replacement of bromine with a ketone group shifts reactivity from halogen-based substitutions (e.g., Suzuki couplings) to nucleophilic additions or condensations.

- The electron-withdrawing oxo group increases electrophilicity at the β-position, enabling enolate formation . Applications: Used in ketone-mediated cyclizations and as a precursor for heterocyclic compounds .

Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate

CAS : 54244-73-4

Molecular Formula : C₉H₁₂O₂

Molecular Weight : 152.19 g/mol

Key Differences :

- The methyl and methylene substituents introduce steric and electronic effects, reducing bromine’s leaving-group efficacy but enabling radical or cycloaddition reactions.

- The methylene group allows for [2+2] cycloadditions or polymerizations .

Applications : Explored in polymer chemistry and materials science for constructing strained hydrocarbon frameworks .

Data Table: Comparative Properties of Cyclobutane Derivatives

Actividad Biológica

Ethyl 3-bromocyclobutane-1-carboxylate is a bromo-substituted ester that has garnered interest due to its unique structural properties and potential biological activities. The presence of a bromine atom at the third position of the cyclobutane ring significantly influences its reactivity and biological profile, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a cyclobutane ring with a carboxylate ester functional group and a bromine substituent. The unique three-dimensional conformation of the cyclobutane ring contributes to its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : Bromo-substituted cyclobutane derivatives have been explored for their potential anticancer effects, particularly in targeting specific cancer cell lines. This is primarily due to their ability to interact with DNA or inhibit cell division.

Antimicrobial Studies

A study focusing on bromo-substituted cyclobutane derivatives found that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | Staphylococcus aureus |

| Similar bromo-cyclobutanes | 0.5 - 4 | E. coli, Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in certain cancer cell lines, possibly through mechanisms involving oxidative stress or modulation of signaling pathways associated with cell survival. For example, research on related compounds suggests that they may inhibit the growth of cervical cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The bromine atom may facilitate interactions with enzymes involved in critical metabolic pathways, potentially leading to inhibition of cancer cell proliferation or microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.